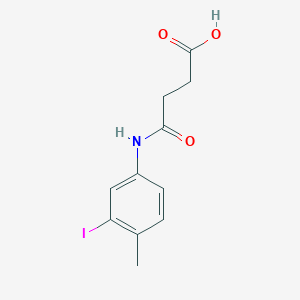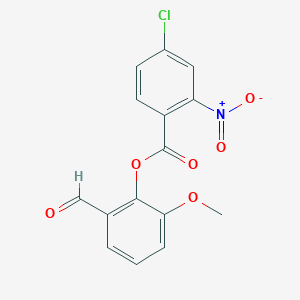
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid is an organic compound that features an iodine atom and a methyl group attached to an aniline ring, which is further connected to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-iodo-4-methylanilino)-4-oxobutanoic acid typically involves the iodination of 4-methylaniline followed by subsequent reactions to introduce the butanoic acid group. One common method involves the reaction of 3-iodo-4-methylaniline with succinic anhydride under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and butanoic acid moieties.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.
Industry: The compound can be used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 4-(3-iodo-4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The iodine and methyl groups on the aniline ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The butanoic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-4-methylaniline: A precursor in the synthesis of 4-(3-iodo-4-methylanilino)-4-oxobutanoic acid.
4-Iodoaniline: Similar in structure but lacks the methyl group.
4-Methylaniline: Similar in structure but lacks the iodine atom.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups on the aniline ring, which can significantly influence its reactivity and interactions with biological targets. This dual substitution pattern provides a versatile platform for further chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
4-(3-iodo-4-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOLQVUHTYRSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-{[(2,3-dichlorophenyl)carbamoyl]amino}benzamide](/img/structure/B5776475.png)



![N-[(E)-1-thiophen-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5776492.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)

![N-{[(3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5776513.png)
![2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5776523.png)



